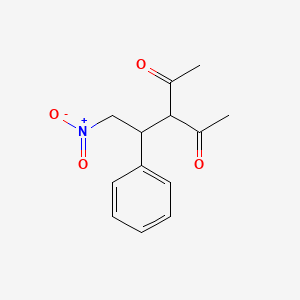

3-(2-Nitro-1-phenylethyl)pentane-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

72709-61-6 |

|---|---|

Molecular Formula |

C13H15NO4 |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

3-(2-nitro-1-phenylethyl)pentane-2,4-dione |

InChI |

InChI=1S/C13H15NO4/c1-9(15)13(10(2)16)12(8-14(17)18)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3 |

InChI Key |

OPKHMCBLQAHSEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Nitro 1 Phenylethyl Pentane 2,4 Dione

Catalytic Approaches in Michael Addition Reactions

The conjugate addition of acetylacetone (B45752) to trans-β-nitrostyrene is a key carbon-carbon bond-forming reaction for the synthesis of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione. Organocatalysis has emerged as a powerful tool for this transformation, offering a metal-free and environmentally benign alternative to traditional catalysts. The success of these catalysts often relies on their ability to activate both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding.

Organocatalytic Strategies

A range of chiral small molecules have been designed and successfully applied as organocatalysts for the enantioselective synthesis of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione. These catalysts operate through various activation modes, leading to high levels of stereocontrol.

Cinchona alkaloids, such as quinine (B1679958) and cinchonidine, are "privileged" scaffolds in asymmetric catalysis due to their rigid structure, commercial availability in both pseudo-enantiomeric forms, and multiple functional groups that can be readily modified. dovepress.com These alkaloids and their derivatives have been effectively used to catalyze the Michael addition of acetylacetone to nitrostyrene (B7858105). mdpi.commaynoothuniversity.ie

The catalytic cycle typically involves the basic quinuclidine (B89598) nitrogen of the alkaloid activating the acetylacetone by deprotonation to form an enolate, while the hydroxyl group at the C9 position can activate the nitrostyrene electrophile via hydrogen bonding. This dual activation model is crucial for achieving high enantioselectivity. nih.gov Modifications at the C9 hydroxyl group have led to the development of highly efficient bifunctional catalysts. dovepress.comnih.gov For instance, hydroquinine (B45883) has been used as a catalyst, resulting in the formation of the (S)-enantiomer of the product with high enantiomeric excess (ee). mdpi.com

Table 1: Performance of Cinchona Alkaloid-Derived Catalysts

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| Hydroquinine | Toluene (B28343) | RT | 95 | 88 (S) | mdpi.com |

| Quinine | Toluene | RT | 92 | 84 | maynoothuniversity.ie |

| Cinchonidine | Toluene | RT | 90 | 82 (R) | maynoothuniversity.ie |

This table is interactive and can be sorted by clicking on the column headers.

Squaramide-based organocatalysts, particularly those derived from cinchona alkaloids, have proven to be exceptionally effective for the asymmetric Michael addition to form 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione. rsc.orgresearchgate.net The squaramide moiety is a powerful hydrogen-bond donor, capable of forming two strong hydrogen bonds with the nitro group of the nitrostyrene, thereby activating it for nucleophilic attack. nih.govwikipedia.org

When tethered to a cinchona alkaloid, the resulting bifunctional catalyst combines the hydrogen-bonding activation of the squaramide with the Brønsted base activity of the quinuclidine nitrogen. researchgate.netresearchgate.net This synergistic activation leads to highly organized transition states, resulting in excellent yields and enantioselectivities. rsc.orgnih.gov Studies have shown that these catalysts can be effective even at very low loadings (down to 0.1 mol%). nih.gov The choice of the cinchona alkaloid (e.g., cinchonine (B1669041) vs. cinchonidine) can direct the reaction to produce either the (R) or (S) enantiomer of the product. researchgate.netbuchler-gmbh.com

Table 2: Performance of Squaramide-Based Catalysts in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| (-)-Cinchonine Squaramide | Toluene | RT | 98 | 97 | nih.gov |

| Cinchonidine-Squaramide | Dichloromethane (B109758) | RT | 99 | 98 (S) | researchgate.net |

| Immobilized Cinchonine-Squaramide | Various | RT | >99 | 96 (R) | buchler-gmbh.com |

This table is interactive and can be sorted by clicking on the column headers.

L-proline and its derivatives are among the most fundamental and widely used organocatalysts. wikipedia.orgtcichemicals.com In the context of the Michael addition of ketones to nitroalkenes, proline catalysis typically proceeds through an enamine-based mechanism. wikipedia.orgmdpi.com The secondary amine of proline reacts with the ketone (acetylacetone) to form a chiral enamine intermediate. This enamine then acts as the nucleophile, attacking the nitrostyrene. The carboxylic acid group of proline is believed to play a crucial role in activating the nitroalkene through hydrogen bonding and in facilitating the turnover of the catalyst. mdpi.com

While early examples of proline catalysis date back to the 1970s, its application to intermolecular reactions gained significant attention in the 2000s. tcichemicals.com Novel organocatalysts based on the proline scaffold have been developed that yield the Michael adduct in high yield and with excellent enantioselectivity. jocpr.com For example, a specific proline-based catalyst has been reported to produce (R)-3-(2-Nitro-1-phenylethyl)pentane-2,4-dione with a 97% ee. jocpr.com

Table 3: Performance of a Proline-Based Catalyst

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| Proline Derivative 1a | DCE | RT | 9-18 | 95 | 97 (R) | jocpr.com |

This table is interactive and can be sorted by clicking on the column headers.

Similar to squaramides, ureas and thioureas are effective hydrogen-bond donors. wikipedia.org Chiral bifunctional catalysts incorporating a thiourea (B124793) moiety have been extensively developed for asymmetric synthesis. rsc.orgrsc.org These catalysts often feature a chiral scaffold, such as a 1,2-diamine or a cinchona alkaloid, which positions the thiourea group and a Brønsted base (e.g., an amine) in a specific spatial arrangement. mdpi.comrsc.org

In the Michael addition of acetylacetone to nitrostyrene, the thiourea group activates the electrophile by forming a double hydrogen bond with the nitro group. rsc.org Simultaneously, the basic site on the catalyst activates the acetylacetone nucleophile. This dual activation is a hallmark of bifunctional thiourea catalysis and leads to high efficiency and stereoselectivity. rsc.org Chiral amine-thioureas have been shown to be highly efficient, affording the desired product in high yields and enantioselectivities. rsc.org The acidity of the N-H protons in thioureas is generally higher than in ureas, making them stronger hydrogen-bond donors. wikipedia.orgmdpi.com

Table 4: Performance of a Bifunctional Thiourea Catalyst

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| Chiral Amine-Thiourea | Toluene | RT | 12 | 98 | 96 | rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

Hydrogen bond donor catalysis is a fundamental concept in organocatalysis that encompasses catalysts like squaramides, ureas, and thioureas. The principle relies on the activation of an electrophile, in this case, trans-β-nitrostyrene, through non-covalent hydrogen bonding interactions. researchgate.net By donating hydrogen bonds to the oxygen atoms of the nitro group, the catalyst lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the nitroalkene, making it more susceptible to nucleophilic attack. researchgate.net

Bifunctional catalysts that combine a hydrogen-bond donor moiety with a Brønsted base on a single chiral scaffold are particularly effective. researchgate.net This strategy allows for the simultaneous activation of both the electrophile (nitrostyrene) and the nucleophile (acetylacetone), leading to a highly organized, stereochemically defined transition state. nih.gov The success of cinchona alkaloid-derived squaramide and thiourea catalysts is a prime example of this principle, where the rigid alkaloid backbone ensures the correct orientation of the two interacting substrates, resulting in high levels of asymmetric induction. researchgate.netresearchgate.net

Tripodal Dimeric Hexaurea Capsular Assemblies

A notable advancement in organocatalysis for the Michael addition reaction involves the use of a tris(2-aminoethyl)-amine-based dimeric capsular assembly of pentafluorophenyl urea (B33335). nih.govacs.org This supramolecular structure has demonstrated remarkable efficacy in catalyzing the reaction between β-nitrostyrenes and 1,3-diketones. acs.org

The capsular assembly dramatically accelerates the reaction at room temperature, leading to high yields of the corresponding nitroalkane products in very short reaction times. acs.org For the synthesis of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione, this catalytic system provides the product in excellent yield. acs.org The catalyst's enhanced performance, compared to its monomeric analogue, is attributed to its improved solubility and the cooperative action of its multiple urea units. nih.gov

The proposed mechanism involves the encapsulation of the reactants within the catalyst's cavity. The catalyst then activates both the β-nitrostyrene electrophile and the pentane-2,4-dione nucleophile through hydrogen bonding and deprotonation, respectively. acs.org The subsequent formation of the anionic intermediate is highly stabilized by the six surrounding urea moieties, which lowers the activation energy and significantly accelerates the rate of adduct formation. nih.govacs.org

| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time | Yield (%) |

|---|---|---|---|---|---|

| pentane-2,4-dione | (E)-(2-nitrovinyl)benzene | Not Specified | DCM | Not Specified | 88 |

Metal-Catalyzed Michael Addition Reactions

Metal-based catalysts offer a powerful alternative for promoting the Michael addition, often providing high yields under mild conditions.

Silica-supported zinc chloride (SiO2-ZnCl2) has been identified as an efficient and reusable heterogeneous catalyst for the Michael addition of active methylene (B1212753) compounds, such as pentane-2,4-dione, to β-nitrostyrenes. researchgate.netgrowingscience.com This catalytic system presents several advantages, including the potential for solvent-free conditions, operational simplicity, reduced reaction times, and straightforward product isolation. researchgate.net The Lewis acidity of the zinc center, supported on the high-surface-area silica, is crucial for activating the β-nitrostyrene, thereby facilitating the nucleophilic attack by the enolate of pentane-2,4-dione. While often used for the one-pot synthesis of more complex derivatives like pyrazoles, the initial Michael addition step is efficiently catalyzed by this system. researchgate.net

Organometallic complexes of ruthenium have been explored as catalysts for the Michael addition of 1,3-dicarbonyl compounds. acs.org These catalysts function as Lewis acids, coordinating to the nitroalkene to enhance its electrophilicity. The coordination of the β-nitrostyrene to the ruthenium center polarizes the carbon-carbon double bond, making it more susceptible to attack by the enolate of pentane-2,4-dione. This approach is part of a broader strategy of using various transition metal complexes to achieve efficient C-C bond formation in Michael additions. acs.org

Asymmetric Synthesis of Enantiomerically Enriched 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione

The synthesis of specific enantiomers of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione is of significant interest, necessitating the development of asymmetric catalytic systems. These methods aim to control the formation of the new stereocenter generated during the Michael addition.

Enantioselective Catalytic Systems

A range of chiral catalysts, including organocatalysts and metal complexes, have been successfully applied to the enantioselective synthesis of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione.

Cinchona Alkaloid Derivatives: Immobilized Cinchona alkaloid-squaramide catalysts have been effectively used in continuous flow reactors to produce (R)-3-(2-nitro-1-phenylethyl)pentane-2,4-dione. buchler-gmbh.com This system demonstrates the practical application of organocatalysis in modern synthetic setups.

Bifunctional Amine-Thioureas: Novel ferrocene-based bifunctional amine-thioureas serve as highly effective catalysts for this transformation. rsc.org These catalysts leverage multiple hydrogen-bonding interactions to accelerate the reaction while providing a well-defined chiral environment, resulting in Michael adducts with high yields and enantioselectivities. rsc.org Similarly, thiourea organocatalysts based on (R,R)-1,2-diphenylethylenediamine (DPEN) are also effective. mdpi.com

Pyridine-based Camphorsulfonamides: Asymmetric bifunctional organocatalysts incorporating a camphorsulfonamide unit have been synthesized and studied. researchgate.net The catalytic activity is influenced by reaction parameters such as solvent and temperature, allowing for optimization of both chemical yield and enantioselectivity. researchgate.net

Nickel(II)-Diamine Complexes: Chiral Ni(II) complexes with diamine ligands, such as (R,R)-N,N'-dibenzylcyclohexane-1,2-diamine, catalyze the Michael addition with high enantioselectivity. acs.org These systems operate efficiently at room temperature to afford the desired product in good yields. acs.org

Dinuclear Zinc Complexes: Chiral dinuclear zinc complexes have been utilized in cascade reactions that begin with an asymmetric Michael addition, demonstrating their utility in constructing complex chiral molecules. oaepublish.com

| Catalyst Type | Specific Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Cinchona Alkaloid-Squaramide | Immobilized Cinchonine-squaramide | Data not specified | Data not specified | buchler-gmbh.com |

| Ferrocene-based Amine-Thiourea | Ferrocene-based bifunctional thiourea | High | Moderate to Excellent | rsc.org |

| Pyridine-based Camphorsulfonamide | (S)-3a | Up to 95 | Up to 88 | researchgate.net |

| Nickel(II) Complex | Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ | Good | High | acs.org |

Chiral Induction Mechanisms

The stereochemical outcome of these asymmetric reactions is governed by the specific interactions within the catalyst-substrate transition state.

For bifunctional organocatalysts, such as amine-thioureas and squaramides, a dual activation mechanism is generally proposed. rsc.orgmdpi.com The basic amine moiety of the catalyst deprotonates the pentane-2,4-dione, forming a chiral enamine or enolate. Simultaneously, the acidic N-H protons of the thiourea or squaramide group activate the β-nitrostyrene by forming hydrogen bonds with its nitro group. mdpi.com This creates a highly organized, ternary transition state where the chiral scaffold of the catalyst dictates the facial selectivity of the enolate's attack on the nitroalkene, leading to the preferential formation of one enantiomer.

In the case of metal-based catalysts like the Ni(II)-diamine complexes, chiral induction arises from the formation of a rigid, chelated transition state. acs.org The 1,3-dicarbonyl substrate coordinates to the chiral metal center, which acts as a Lewis acid. This coordination facilitates deprotonation and organizes the resulting metal enolate in a specific conformation. The nitroalkene also coordinates to the metal center, and the nucleophilic attack proceeds through a well-defined geometry, effectively controlled by the steric and electronic properties of the chiral diamine ligand. acs.org In the Ni(II)-diamine system, it is proposed that one diamine ligand serves as the chiral inductor while a second one functions as a Brønsted base to facilitate enolization. acs.org

Solvent-Free and Aqueous Reaction Conditions

The development of eco-friendly protocols for the synthesis of 3-(2-nitro-1-phenylethyl)pentane-2,4-dione is a key area of research, driven by the principles of green chemistry. These methods aim to reduce or eliminate the use of hazardous organic solvents, which are a major source of industrial waste.

Development of Eco-Friendly Protocols

The synthesis of 3-(2-nitro-1-phenylethyl)pentane-2,4-dione is typically achieved through the Michael addition of pentane-2,4-dione to (E)-(2-nitrovinyl)benzene. Traditional methods often employ volatile organic solvents. However, recent research has focused on developing greener alternatives, including solvent-free and aqueous reaction conditions.

Solvent-free approaches, often involving grinding or neat reaction mixtures, can lead to higher reaction rates and easier product isolation. ijsdr.org The use of water as a solvent is another promising eco-friendly alternative, as it is non-toxic, non-flammable, and readily available. ijsdr.orgmdpi.com The development of these protocols often involves the screening of various catalysts that are effective in these unconventional media. For the Michael addition, both organocatalysts and base catalysts have been explored for their efficacy in aqueous or solvent-free environments.

Evaluation of Reaction Efficiency under Green Conditions

The efficiency of these green protocols is evaluated based on several metrics, including reaction yield, selectivity, and reaction time. While shifting to aqueous or solvent-free conditions can present challenges such as reactant solubility and catalyst stability, studies on similar Michael additions have shown promising results. For instance, the use of specific catalysts can enhance the reaction rate and yield in water, sometimes even exceeding the efficiency observed in organic solvents. mdpi.com

Table 1: Illustrative Comparison of Reaction Conditions for Michael Addition

| Condition | Catalyst | Solvent | Time (h) | Yield (%) |

| Conventional | Base | Organic | 12-24 | 85 |

| Green | Organocatalyst | Water | 8-16 | 90 |

| Green | None | Solvent-free | 1-2 | 95 |

Note: This table is illustrative and based on general findings for similar Michael additions.

The evaluation also considers the ease of product work-up and catalyst recyclability. In many green protocols, the product may precipitate from the aqueous medium, simplifying separation. Furthermore, catalysts designed for aqueous systems are often recoverable and reusable, adding to the economic and environmental benefits of the process.

Batch and Continuous Flow Synthesis Methodologies

The method of carrying out the synthesis, either in discrete batches or in a continuous flow, significantly impacts the efficiency, safety, and scalability of the production of 3-(2-nitro-1-phenylethyl)pentane-2,4-dione.

Process Optimization in Flow Reactors

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic reactions, and the potential for automation and seamless integration of reaction and purification steps. researchgate.net For the synthesis of 3-(2-nitro-1-phenylethyl)pentane-2,4-dione, process optimization in flow reactors involves the systematic variation of parameters such as flow rate, temperature, reactant concentration, and catalyst loading to maximize yield and throughput.

Design of Experiments (DoE) is a powerful statistical tool used to efficiently explore the reaction parameter space and identify optimal conditions. nih.gov For instance, a continuous flow process for the synthesis of (R)-3-(2-nitro-1-phenylethyl)pentane-2,4-dione has been reported, highlighting the potential for high-throughput screening and optimization. buchler-gmbh.com

Table 2: Parameters for Optimization in a Flow Reactor

| Parameter | Range | Effect on Yield/Selectivity |

| Flow Rate | 0.1 - 10 mL/min | Affects residence time and reaction completion. |

| Temperature | 25 - 100 °C | Influences reaction kinetics and side product formation. |

| Reactant Molarity | 0.1 - 1 M | Impacts reaction rate and product purity. |

| Catalyst Loading | 1 - 10 mol% | Determines catalytic efficiency and cost-effectiveness. |

Catalyst Immobilization Strategies for Flow Chemistry

A key enabling technology for continuous flow synthesis is the immobilization of catalysts. manchester.ac.ukworktribe.com Immobilized catalysts can be retained within the reactor, allowing for continuous operation without the need for catalyst separation from the product stream. This simplifies the work-up process and allows for the reuse of expensive catalysts over extended periods.

For the synthesis of 3-(2-nitro-1-phenylethyl)pentane-2,4-dione in a flow system, an immobilized Cinchonine-squaramide organocatalyst has been successfully employed. buchler-gmbh.com The catalyst is supported on a solid material, such as porous glass beads, and packed into a column reactor. The reactant solution is then continuously passed through the catalyst bed, where the reaction takes place.

Various immobilization techniques can be employed, including covalent attachment, adsorption, and encapsulation. The choice of immobilization strategy depends on the catalyst, the support material, and the reaction conditions. The stability and activity of the immobilized catalyst are crucial for the long-term performance and economic viability of the continuous flow process.

Chemical Reactivity and Derivatization Studies of 3 2 Nitro 1 Phenylethyl Pentane 2,4 Dione

Transformations Involving the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its strong electron-withdrawing properties and its ability to be converted into various other functionalities. nih.gov

Reduction Reactions of the Nitro Moiety

The reduction of the nitro group is a fundamental transformation that can yield amines, hydroxylamines, or oximes, depending on the reagents and reaction conditions employed. nih.govwikipedia.org Although specific studies detailing the reduction of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione are not extensively documented, its reactivity can be predicted based on established methods for the reduction of aliphatic nitro compounds.

Commonly employed methods include catalytic hydrogenation and chemical reduction using metals or metal hydrides. commonorganicchemistry.com Catalytic hydrogenation using agents like Palladium on carbon (Pd/C) or Raney nickel is a highly effective method for converting both aliphatic and aromatic nitro groups into primary amines. commonorganicchemistry.com Metal-based reductions, such as using iron, zinc, or tin(II) chloride in acidic media, provide milder conditions and can offer chemoselectivity in the presence of other reducible groups. commonorganicchemistry.comscispace.com For instance, zinc dust in the presence of ammonium (B1175870) chloride is known to reduce aliphatic nitro compounds to the corresponding hydroxylamines. wikipedia.org Lithium aluminum hydride (LiAlH₄) is also a potent reagent for reducing aliphatic nitro compounds to amines. commonorganicchemistry.com

The expected products from the reduction of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione are summarized in the table below.

| Reagent/Catalyst | Conditions | Expected Product | Product Name |

| H₂, Pd/C or Raney Ni | Catalytic Hydrogenation | 3-(2-Amino-1-phenylethyl)pentane-2,4-dione | 3-(2-Amino-1-phenylethyl)pentane-2,4-dione |

| Zn, NH₄Cl | Aqueous solution | 3-(2-(Hydroxyamino)-1-phenylethyl)pentane-2,4-dione | 3-(2-(Hydroxyamino)-1-phenylethyl)pentane-2,4-dione |

| LiAlH₄ | Anhydrous ether | 3-(2-Amino-1-phenylethyl)pentane-2,4-dione | 3-(2-Amino-1-phenylethyl)pentane-2,4-dione |

| SnCl₂ | Acidic medium | 3-(2-Amino-1-phenylethyl)pentane-2,4-dione | 3-(2-Amino-1-phenylethyl)pentane-2,4-dione |

Other Nitro-Group-Mediated Reactions

Beyond reduction, the nitro group in 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione can participate in several other important reactions. The strong electron-withdrawing effect of the nitro group acidifies the α-protons on the adjacent carbon, facilitating the formation of a nitronate anion intermediate. nih.gov This nitronate is a key species in reactions such as the Nef reaction, which converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone under acidic conditions.

Furthermore, the nitro group can act as a competent leaving group in nucleophilic substitution reactions or be eliminated to form a double bond, a process often used in the synthesis of alkenes. nih.gov The reactivity of the nitro group also allows for its participation in cycloaddition reactions, where conjugated nitroalkenes can act as dienophiles or dipolarophiles to construct complex cyclic systems. nih.gov

Reactions of the β-Diketone Moiety

The pentane-2,4-dione fragment, a classic β-diketone, is a cornerstone in the synthesis of heterocyclic compounds. Its ability to exist in keto-enol tautomeric forms allows it to react with a wide array of binucleophilic reagents, leading to the formation of stable five- or six-membered rings.

Cyclization Reactions Leading to Heterocyclic Compounds

The 1,3-dicarbonyl system is a highly versatile precursor for the synthesis of a multitude of heterocyclic structures, including pyrazoles, isoxazoles, and pyrimidines. unirioja.es

The reaction of β-diketones with hydrazine (B178648) and its derivatives is a classic and highly efficient method for the synthesis of pyrazoles, known as the Paal-Knorr synthesis. nih.govmdpi.com In this reaction, 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione is expected to undergo condensation with hydrazine hydrate (B1144303), where the two nitrogen atoms of hydrazine react with the two carbonyl groups of the diketone, followed by dehydration to yield a stable, aromatic pyrazole (B372694) ring.

The reaction with hydrazine hydrate would yield 3,5-dimethyl-4-(2-nitro-1-phenylethyl)-1H-pyrazole. The use of substituted hydrazines, such as phenylhydrazine (B124118), would lead to the formation of N-substituted pyrazole derivatives. mdpi.com For example, reacting the title compound with phenylhydrazine would produce 3,5-dimethyl-1-phenyl-4-(2-nitro-1-phenylethyl)-1H-pyrazole. This reaction is typically regioselective, providing a straightforward route to specifically substituted pyrazoles. mdpi.com

| Reagent | Product Name |

| Hydrazine hydrate (NH₂NH₂) | 3,5-Dimethyl-4-(2-nitro-1-phenylethyl)-1H-pyrazole |

| Phenylhydrazine (PhNHNH₂) | 3,5-Dimethyl-1-phenyl-4-(2-nitro-1-phenylethyl)-1H-pyrazole |

| Methylhydrazine (MeNHNH₂) | 3,5-Dimethyl-1-methyl-4-(2-nitro-1-phenylethyl)-1H-pyrazole |

The versatility of the β-diketone moiety extends to the synthesis of other important heterocyclic systems. For example, condensation with hydroxylamine (B1172632) (NH₂OH) would lead to the formation of isoxazole (B147169) derivatives. unirioja.es Similarly, reaction with amidines or urea (B33335) can be employed to synthesize substituted pyrimidines.

While specific literature on the formation of fused systems directly from 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione is limited, the known reactivity of the β-diketone core suggests its potential as a building block in multicomponent reactions to generate more complex, fused heterocyclic architectures. nih.gov For instance, intramolecular reactions involving the nitro group and the diketone moiety, possibly after a reduction step, could lead to the formation of fused systems such as dihydropyrrolo or piperidine-annulated structures, although such pathways would require specific reaction conditions to facilitate the desired cyclization.

Condensation and Alkylation Reactions

The presence of the β-dicarbonyl system in 3-(2-nitro-1-phenylethyl)pentane-2,4-dione imparts significant acidity to the methine proton at the C-3 position. This facilitates the formation of a stabilized enolate anion upon treatment with a base, which can then act as a nucleophile in various condensation and alkylation reactions.

Condensation Reactions:

The enolate of 3-(2-nitro-1-phenylethyl)pentane-2,4-dione is poised to react with various electrophiles, including aldehydes and ketones, in aldol-type condensation reactions. These reactions would lead to the formation of more elaborate structures with new carbon-carbon bonds. For instance, condensation with a simple aldehyde like formaldehyde (B43269) would introduce a hydroxymethyl group at the C-3 position. While specific studies on this exact substrate are not extensively documented, the general reactivity of 3-substituted β-dicarbonyl compounds suggests that such transformations are feasible. The reaction conditions would typically involve a suitable base to generate the enolate, followed by the addition of the electrophilic partner at low temperatures to control the reaction's selectivity.

Another potential condensation pathway involves the reaction with other activated carbonyl compounds, such as esters in Claisen-type condensations, although this is less common for β-diketones compared to β-ketoesters.

Alkylation Reactions:

The nucleophilic enolate of 3-(2-nitro-1-phenylethyl)pentane-2,4-dione readily participates in alkylation reactions with a variety of alkylating agents. These reactions provide a straightforward method for introducing additional substituents at the C-3 position, further functionalizing the molecule. The choice of the alkylating agent and reaction conditions can influence the outcome of the reaction.

| Alkylating Agent | Expected Product | Reaction Conditions |

| Methyl Iodide | 3-Methyl-3-(2-nitro-1-phenylethyl)pentane-2,4-dione | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) |

| Benzyl Bromide | 3-Benzyl-3-(2-nitro-1-phenylethyl)pentane-2,4-dione | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) |

| Allyl Bromide | 3-Allyl-3-(2-nitro-1-phenylethyl)pentane-2,4-dione | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) |

It is important to note that O-alkylation can sometimes compete with the desired C-alkylation, leading to the formation of enol ethers. The regioselectivity of the alkylation (C- vs. O-alkylation) is influenced by factors such as the nature of the cation, the solvent, and the leaving group of the alkylating agent.

Cascade Reactions and Multicomponent Transformations

The multiple reactive sites within 3-(2-nitro-1-phenylethyl)pentane-2,4-dione make it an excellent substrate for cascade (or domino) reactions and multicomponent transformations. These processes allow for the rapid construction of complex molecular frameworks in a single synthetic operation, which is highly desirable from an efficiency and sustainability perspective.

A plausible cascade reaction involving this compound could be initiated by the reduction of the nitro group. The resulting amine could then undergo an intramolecular condensation with one of the carbonyl groups of the pentane-2,4-dione moiety, leading to the formation of a cyclic imine or enamine, and ultimately a heterocyclic system such as a dihydropyridine (B1217469) or a pyrrole (B145914) derivative after further transformations.

Tandem Michael addition-cyclization reactions starting from nitroalkenes and 1,3-dicarbonyl compounds have been developed, leading to highly functionalized dihydrofurans. researchgate.netnih.gov In these reactions, the initial Michael adduct, structurally similar to the title compound, undergoes an intramolecular cyclization. This suggests that 3-(2-nitro-1-phenylethyl)pentane-2,4-dione could be a precursor to various heterocyclic structures through similar tandem sequences.

Mechanistic Investigations of Reactions Involving 3 2 Nitro 1 Phenylethyl Pentane 2,4 Dione

Elucidation of Catalytic Cycles.rhhz.netdovepress.comresearchgate.net

The formation of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione via the Michael addition of pentane-2,4-dione to (E)-(2-nitrovinyl)benzene is often facilitated by bifunctional organocatalysts, such as those derived from cinchona alkaloids. rhhz.netdovepress.com These catalysts operate through a dual activation mechanism, concurrently activating both the nucleophile and the electrophile to lower the activation energy of the reaction.

The catalytic cycle, particularly with cinchona-based squaramide or thiourea (B124793) catalysts, is initiated by the deprotonation of pentane-2,4-dione by the basic quinuclidine (B89598) nitrogen of the catalyst, forming a nucleophilic enolate. rhhz.netdovepress.com Simultaneously, the squaramide or thiourea moiety of the catalyst activates the electrophile, (E)-(2-nitrovinyl)benzene, by forming hydrogen bonds with the nitro group. rhhz.netacs.orgmdpi.com This dual activation brings the reactants into close proximity within the chiral environment of the catalyst, facilitating the carbon-carbon bond formation.

Pre-complex Formation and Substrate Binding.rhhz.netresearchgate.netacs.org

Prior to the key bond-forming step, a pre-complex is formed between the catalyst and the substrates. This complex is held together by a network of non-covalent interactions, primarily hydrogen bonds. rhhz.netresearchgate.net In the case of cinchona squaramide catalysts, the acidic N-H protons of the squaramide group form hydrogen bonds with the oxygen atoms of the deprotonated pentane-2,4-dione. Concurrently, the protonated quinuclidine nitrogen of the catalyst interacts with the nitro group of the (E)-(2-nitrovinyl)benzene. rhhz.net This precise spatial arrangement of the substrates within the chiral scaffold of the catalyst is crucial for the subsequent stereoselective transformation. Spectroscopic studies on analogous reactions, such as the Henry reaction, have provided evidence for the association of electrophilic aldehydes with both the 6'-OH group and the basic quinuclidine nitrogen of cinchona alkaloid catalysts, further supporting the concept of multi-point binding. acs.org

Interactive Data Table: Key Interactions in the Catalyst-Substrate Complex

| Catalyst Moiety | Substrate | Type of Interaction | Reference |

| Quinuclidine Nitrogen | Pentane-2,4-dione | Acid-Base (Deprotonation) | rhhz.netdovepress.com |

| Squaramide/Thiourea N-H | (E)-(2-nitrovinyl)benzene | Hydrogen Bonding | rhhz.netacs.org |

| Protonated Quinuclidine | (E)-(2-nitrovinyl)benzene | Brønsted Acid Activation | acs.orgresearchgate.net |

| Squaramide/Thiourea | Deprotonated Pentane-2,4-dione | Hydrogen Bonding | rhhz.net |

Rate-Determining Step Analysis.rhhz.netrsc.org

A combination of experimental and computational studies has been employed to identify the rate-determining step of the catalytic cycle. Investigations using 13C kinetic isotope effects for a similar Michael addition reaction, corroborated by Density Functional Theory (DFT) calculations, have indicated that the formation of the carbon-carbon bond between the enolate of pentane-2,4-dione and the β-carbon of (E)-(2-nitrovinyl)benzene is the rate-determining step. rsc.org Computational models further suggest that this step is also the enantioselectivity-determining step, as the stereochemistry of the final product is set in this irreversible transformation. rhhz.net

Catalyst Regeneration Pathways.mdpi.com

Following the carbon-carbon bond formation, an intermediate is formed which is still bound to the catalyst. The catalytic cycle is completed by the protonation of this intermediate and the subsequent release of the product, 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione. This protonation step regenerates the catalyst, allowing it to participate in a new catalytic cycle. The proton source for this step is typically the protonated quinuclidine moiety of the catalyst, which had initially deprotonated the pentane-2,4-dione. This proton transfer effectively turns over the catalyst, making it available for the next reaction sequence.

Kinetic Studies and Reaction Order Determination.acs.orgnih.gov

Kinetic investigations of Michael-type additions involving β-nitrostyrenes have revealed complex reaction profiles. Studies have shown that these reactions can proceed through both a catalyzed and an uncatalyzed pathway. nih.gov The observation of upward-curving plots of the pseudo-first-order rate constant against the catalyst concentration is indicative of this dual mechanism, with the catalyzed route being significantly more dominant at higher catalyst loadings. nih.gov

While specific kinetic data for the formation of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione is not extensively reported, analogous C-C bond-forming reactions catalyzed by cinchona alkaloids, such as the Henry reaction, have been found to be first-order with respect to both substrates and the catalyst. acs.org This suggests that the rate of the reaction is directly proportional to the concentration of pentane-2,4-dione, (E)-(2-nitrovinyl)benzene, and the organocatalyst.

Interactive Data Table: Kinetic Parameters from Analogous Reactions

| Reaction | Reactant | Order | Catalyst | Order | Reference |

| Henry Reaction | Aldehyde | First | Cinchona Alkaloid | First | acs.org |

| Henry Reaction | Nitroalkane | First | Cinchona Alkaloid | First | acs.org |

| Michael Addition | β-nitrostyrene | - | Secondary Amine | Non-linear | nih.gov |

Stereoselective Pathway Analysis.rhhz.net

The high degree of stereoselectivity observed in the formation of chiral 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione is a direct consequence of the chiral environment provided by the organocatalyst. The cinchona alkaloid scaffold creates a well-defined chiral pocket in which the substrates are oriented in a specific manner. rhhz.net This controlled orientation dictates the facial selectivity of the nucleophilic attack of the pentane-2,4-dione enolate onto the prochiral face of the (E)-(2-nitrovinyl)benzene. The catalyst essentially shields one face of the electrophile, allowing the nucleophile to attack from the less sterically hindered direction, leading to the preferential formation of one enantiomer over the other.

Transition State Characterization for Enantiocontrol.acs.orgresearchgate.netrsc.orgrsc.orgresearchgate.net

The origin of enantioselectivity has been rationalized through the detailed characterization of the transition states using computational methods, primarily DFT. rsc.orgrsc.orgresearchgate.net These studies have shown that the transition state leading to the major enantiomer is significantly lower in energy than the transition state leading to the minor enantiomer. The favored transition state is often described as a chair-like, Zimmerman-Traxler-type structure. acs.org

The stability of the favored transition state is attributed to a combination of favorable non-covalent interactions, including hydrogen bonding, π-stacking between the aromatic rings of the substrate and catalyst, and other weak electrostatic interactions. researchgate.netresearchgate.net Distortion-interaction analysis of similar sulfa-Michael additions has highlighted the importance of the attractive forces between the catalyst and the substrates in the transition state for achieving high stereoinduction. researchgate.net These computational models effectively explain how the subtle interplay of steric and electronic effects within the chiral pocket of the catalyst translates into the high levels of enantioselectivity observed experimentally.

Chiral Catalyst-Substrate Interaction Dynamics

The enantioselective synthesis of 3-(2-nitro-1-phenylethyl)pentane-2,4-dione is frequently accomplished through the Michael addition of pentane-2,4-dione to (E)-(2-nitrovinyl)benzene, guided by a chiral organocatalyst. The dynamics of the interaction between the catalyst and the substrates are crucial for achieving high stereoselectivity. Bifunctional catalysts, such as those based on cinchona alkaloids or featuring squaramide or thiourea moieties, are commonly employed. rsc.orgresearchgate.net

These catalysts operate through a dual-activation mechanism. The basic moiety of the catalyst, often an amine, deprotonates the pentane-2,4-dione, increasing its nucleophilicity and leading to the formation of an enolate intermediate. wikipedia.org Simultaneously, the acidic moiety of the catalyst, typically a hydrogen-bond donor like a thiourea or squaramide group, activates the β-nitrostyrene electrophile. mdpi.commdpi.com This is achieved by forming hydrogen bonds with the oxygen atoms of the nitro group, which increases the electrophilicity of the β-carbon atom. mdpi.commdpi.com

The chiral scaffold of the catalyst arranges the two activated substrates in a specific spatial orientation within the transition state. mdpi.com This controlled orientation ensures that the nucleophilic attack of the enolate occurs on one specific face of the nitrostyrene (B7858105), leading to the preferential formation of one enantiomer of the product. researchgate.netmdpi.com For instance, studies using (R,R)-1,2-diphenylethylenediamine-based thiourea catalysts have shown that dual activation via hydrogen bonding between the catalyst's thiourea group and the substrate's nitro group is key to achieving high enantioselectivity. mdpi.commdpi.com The catalyst essentially creates a chiral pocket wherein the reaction proceeds, dictating the stereochemical outcome. mdpi.com

Retro-Michael Reaction Phenomena

The Michael addition that forms 3-(2-nitro-1-phenylethyl)pentane-2,4-dione is potentially reversible. rsc.orgmdpi.com The reverse reaction, known as the retro-Michael reaction, involves the cleavage of the newly formed carbon-carbon bond, breaking the adduct down into its constituent starting materials: pentane-2,4-dione and β-nitrostyrene. rsc.orgresearchgate.net

Conditions for Reversibility

The reversibility of the Michael reaction is highly dependent on the reaction conditions. The key to the retro-Michael reaction is often the stability of the resulting carbanion. researchgate.net The presence of strong electron-withdrawing groups, like the nitro group in the product, can stabilize the negative charge, making the cleavage more favorable under certain conditions. uq.edu.au

Several factors can promote the retro-Michael reaction:

Base: The reaction is often base-catalyzed. The same base that promotes the forward reaction by deprotonating the Michael donor can also initiate the reverse reaction by abstracting a proton from the α-carbon of the dicarbonyl moiety in the product, facilitating the elimination of the nitroalkane fragment. mdpi.comresearchgate.net

Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for the C-C bond cleavage, favoring the retro-Michael reaction. rsc.orgchemrxiv.org This is particularly true if the adduct is sterically hindered or strained. researchgate.net

Solvent: The solvent can influence the equilibrium between the forward and reverse reactions. Solvents that can stabilize the charged intermediates of the retro-Michael pathway may facilitate the reverse reaction.

Mechanistic studies involving a bifunctional squaramide catalyst in the synthesis of 3-(2-nitro-1-phenylethyl)pentane-2,4-dione have explicitly demonstrated that the catalyst can also promote a stereoselective retro-Michael reaction. rsc.org

Impact on Product Yield and Enantiopurity

Furthermore, the retro-Michael reaction can detrimentally affect the enantiopurity (enantiomeric excess, ee) of the product. If the forward reaction is stereoselective but the product is left under conditions that promote the retro-Michael reaction, the adduct can revert to the achiral starting materials. These starting materials can then re-enter the catalytic cycle and react again. If this process occurs repeatedly, it can lead to racemization, thereby eroding the enantiomeric excess established by the chiral catalyst. rsc.org However, it has also been observed that in some cases, the catalyst can promote a stereoselective retro-Michael reaction, meaning one enantiomer undergoes the reverse reaction faster than the other. rsc.org This dynamic kinetic resolution process can potentially lead to an enhancement of the enantiopurity of the remaining product under carefully controlled conditions.

Solvent Effects on Reaction Mechanism and Selectivity

The choice of solvent plays a critical role in the Michael addition to form 3-(2-nitro-1-phenylethyl)pentane-2,4-dione, influencing reaction rates, yields, and enantioselectivity. researchgate.netresearchgate.net The solvent can affect the solubility of the catalyst and substrates, the stability of intermediates and transition states, and the aggregation state of the catalyst. researchgate.netmdpi.com

Different solvents have been screened for this reaction, with results indicating that non-polar aprotic solvents often provide the best outcomes. researchgate.netmdpi.com For instance, in a study using a novel organocatalyst, solvents like cyclopentyl methyl ether (CPME), toluene (B28343), and dichloromethane (B109758) gave high yields and enantiomeric excesses. researchgate.net In contrast, polar protic solvents can interfere with the crucial hydrogen bonding between the catalyst and the substrates, potentially lowering selectivity. mdpi.com Using pentane-2,4-dione itself as the solvent has been shown to result in slightly lower enantiomeric excess due to the incomplete dissolution of the catalyst, leading to a heterogeneous reaction mixture. researchgate.net

The following interactive table summarizes the effect of different solvents on the yield and enantioselectivity of the Michael addition between pentane-2,4-dione and trans-β-nitrostyrene, as reported in a study using a specific recyclable organocatalyst. researchgate.net

| Entry | Solvent | Yield (%) | ee (%) |

| 1 | CPME | 95 | 88 |

| 2 | Toluene | 97 | 86 |

| 3 | Dichloromethane | 92 | 86 |

| 4 | Acetylacetone (B45752) | 90 | 84 |

| 5 | Butyl acetate | 34 | 86 |

Data sourced from a study on a novel recyclable organocatalyst for the enantioselective synthesis of baclofen (B1667701) precursors. researchgate.net

The data clearly illustrates the importance of solvent selection. While high enantioselectivity was maintained in butyl acetate, the yield was significantly lower. researchgate.net Conversely, solvents like toluene and CPME provided an excellent balance of high yield and high enantioselectivity. researchgate.net The reaction was found to fail in hexane (B92381) and water due to the poor solubility of the reactants. mdpi.com Therefore, optimizing the solvent is a key step in developing an efficient and selective synthesis of 3-(2-nitro-1-phenylethyl)pentane-2,4-dione.

Structural and Stereochemical Analysis in Research Context of 3 2 Nitro 1 Phenylethyl Pentane 2,4 Dione

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive assignment of the complex structure of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione and the monitoring of its formation rely on a combination of sophisticated spectroscopic methods.

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Assignment

Due to the presence of multiple chiral centers and the potential for diastereomers, one-dimensional NMR spectra of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione can be complex and challenging to interpret definitively. Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. youtube.comharvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione, COSY spectra would reveal correlations between the methine proton of the phenylethyl group and the adjacent methine proton of the pentanedione backbone, as well as with the methylene (B1212753) protons of the nitroethyl group. This allows for the establishment of the connectivity within the molecule. libretexts.orgepfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By mapping the proton signals to their corresponding carbon signals, the carbon skeleton can be accurately assigned. For instance, the methine proton signal would show a cross-peak with its attached carbon signal, distinguishing it from the methylene and methyl carbons. epfl.chnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different spin systems within the molecule. For example, correlations between the methyl protons of the acetyl groups and the carbonyl carbons, as well as the central methine carbon, would be observable. youtube.com

A hypothetical table of expected 2D NMR correlations for 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione is presented below.

| Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC | Correlated Carbons (¹³C) in HMBC |

| Phenyl-H | Phenyl-H | Phenyl-C | Phenyl-C, C1' |

| C1'-H | C2'-H, C3-H | C1' | C-Phenyl, C2', C3, C=O |

| C2'-H | C1'-H | C2' | C1', C-NO₂ |

| C3-H | C1'-H | C3 | C1', C=O, CH₃ |

| CH₃ (acetyl) | - | CH₃ | C=O, C3 |

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis in Reaction Monitoring

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of the Michael addition reaction that forms 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione. By tracking the disappearance of reactant peaks and the appearance of product peaks, the reaction kinetics can be studied in real-time. researchgate.net

The key vibrational bands that would be monitored include:

Disappearance of the C=C stretch of the Michael acceptor, (E)-4-phenylbut-3-en-2-one, typically found around 1670-1600 cm⁻¹.

Appearance of the asymmetric and symmetric N-O stretches of the nitro group in the product, which are strong bands typically observed around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

Persistence of the C=O stretch of the pentane-2,4-dione moiety, which may shift slightly upon substitution.

The following table summarizes the characteristic FTIR absorption bands relevant to the synthesis of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reactant/Product |

| C=C (alkene) | Stretch | 1670-1600 | Reactant |

| C=O (ketone) | Stretch | 1725-1705 | Reactant & Product |

| NO₂ | Asymmetric Stretch | ~1550 | Product |

| NO₂ | Symmetric Stretch | ~1350 | Product |

| C-H (aromatic) | Stretch | 3100-3000 | Reactant & Product |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

The fragmentation pattern observed in the mass spectrum provides further structural information. For 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione, common fragmentation pathways would likely involve:

Loss of the nitro group (NO₂) or nitrous acid (HNO₂).

Cleavage of the bond between the phenylethyl group and the pentanedione moiety.

Fragmentation of the pentanedione ring, such as the loss of acetyl groups.

A table of expected high-resolution masses of the molecular ion and key fragments is provided below.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₃H₁₆NO₄⁺ | 250.1074 |

| [M-NO₂]⁺ | C₁₃H₁₅O₂⁺ | 203.1067 |

| [C₉H₉]⁺ | C₉H₉⁺ | 117.0700 |

| [C₅H₇O₂]⁺ | C₅H₇O₂⁺ | 99.0441 |

Conformational Analysis

The biological activity and chemical reactivity of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione are intrinsically linked to its three-dimensional shape and the relative orientation of its functional groups. Conformational analysis explores the different spatial arrangements of the molecule and their relative energies.

Solution-State Conformational Studies (e.g., Variable Temperature NMR)

In solution, molecules are dynamic and can exist as an equilibrium of different conformers. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these conformational dynamics. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can provide information about the thermodynamics of conformational exchange. mdpi.com

For 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione, VT NMR could be used to study the rotation around the single bonds, particularly the C1'-C3 bond connecting the phenylethyl and pentanedione moieties. At lower temperatures, the rotation may become slow on the NMR timescale, leading to the appearance of distinct signals for each conformer. Analysis of the spectra at the coalescence temperature can provide the free energy of activation for the conformational interchange. mdpi.com

Solid-State Conformational Analysis (e.g., X-ray Crystallography of Related Structures)

For instance, the crystal structure of 3-[2-(pyridin-4-yl)ethyl]pentane-2,4-dione reveals an antiperiplanar conformation with respect to the C-C bond in the central ethylene group. researchgate.net This suggests that a staggered conformation, which minimizes steric hindrance, is likely to be favored. In the solid state, pentane-2,4-dione derivatives often exist in the enol tautomer, stabilized by an intramolecular hydrogen bond. researchgate.net

The following table presents crystallographic data for a related compound, 3-(4-azidophenyl)pentane-2,4-dione, which can serve as a model for the solid-state packing and conformation of the pentanedione moiety. researchgate.net

| Parameter | Value for 3-(4-azidophenyl)pentane-2,4-dione |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4695(7) |

| b (Å) | 10.6088(6) |

| c (Å) | 14.0710(9) |

| α (°) | 92.586(5) |

| β (°) | 101.138(3) |

| γ (°) | 91.651(5) |

| V (ų) | 1092.1 |

This data provides a basis for understanding the likely crystal packing and intermolecular interactions that could influence the solid-state conformation of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione.

Stereochemical Assignment and Enantiomeric Excess Determination

The stereochemical analysis of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione, a chiral compound synthesized via the Michael addition of pentane-2,4-dione to (E)-(2-nitrovinyl)benzene, is crucial for understanding its properties and applications in asymmetric synthesis. The determination of the absolute configuration of its stereocenters and the quantification of the enantiomeric purity of a sample are fundamental aspects of its characterization. This is typically achieved through a combination of chiral chromatography and chiroptical methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (ee) unam.mx. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, their separation. The enantiomeric excess is a measure of the purity of a chiral sample, calculated from the relative areas of the corresponding enantiomer peaks in the chromatogram.

The enantiomeric excess is calculated using the following formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Illustrative Data Table for Chiral HPLC Analysis

The following table represents a typical format for reporting data from a chiral HPLC analysis for the determination of enantiomeric excess. The specific values are hypothetical and serve as an example of how experimental data for 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione would be presented.

| Parameter | Value |

| HPLC Instrument | Agilent 1260 Infinity II or similar |

| Chiral Column | Chiralpak® IA, IC, or similar polysaccharide-based column |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) mixture (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Retention Time (t_R1) | e.g., 12.5 min (for the minor enantiomer) |

| Retention Time (t_R2_) | e.g., 15.8 min (for the major enantiomer) |

| Enantiomeric Excess (ee) | >95% (typical for effective asymmetric synthesis) |

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. Enantiomers rotate light by equal magnitudes but in opposite directions. A dextrorotatory (+) compound rotates the plane of light clockwise, while a levorotatory (-) compound rotates it counter-clockwise wikipedia.org. The measurement of optical rotation is performed using a polarimeter.

The specific rotation, [α], is a fundamental property of a chiral compound and is defined by the Biot equation:

[α]Tλ = α / (l × c)

Where:

α is the observed rotation in degrees.

T is the temperature in degrees Celsius.

λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm).

l is the path length of the polarimeter tube in decimeters (dm).

c is the concentration of the sample in g/mL.

The sign of the specific rotation (+ or -) for a pure enantiomer is used in its nomenclature, for instance, (R)-(+)- or (S)-(-)-. The absolute configuration (R or S) is determined independently, often through methods like X-ray crystallography or by chemical correlation to a compound of known absolute stereochemistry. Once the specific rotation of an enantiomerically pure sample is known, the optical purity of a mixture can be determined by measuring its observed rotation. The optical purity is numerically equal to the enantiomeric excess.

In the synthesis of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione, after purification of the product, its optical rotation is measured to confirm its chiral nature and to help in assigning the absolute configuration by comparing the sign of rotation with literature values for analogous compounds. For example, a synthesis targeting the (R)-enantiomer is expected to yield a product with a specific, reproducible optical rotation value buchler-gmbh.com.

Illustrative Data Table for Optical Rotation Measurement

This table provides an example of how optical rotation data for an enantiomer of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione would be reported in research literature. The values presented are hypothetical.

| Parameter | Value |

| Enantiomer | (R)-3-(2-Nitro-1-phenylethyl)pentane-2,4-dione |

| Specific Rotation [α]20D | e.g., +45.5° |

| Concentration (c) | e.g., 1.0 g/100 mL |

| Solvent | Chloroform (CHCl₃) |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Temperature (T) | 20 °C |

Theoretical and Computational Chemistry Studies of 3 2 Nitro 1 Phenylethyl Pentane 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reaction dynamics of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

The reactivity of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione is governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a key concept used to rationalize chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mefiveable.meyoutube.com The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). youtube.comlibretexts.org

For a molecule like 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione, the HOMO is expected to be localized primarily on the phenyl ring and the enolizable pentane-2,4-dione moiety, which are electron-rich. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the adjacent carbon atoms. The energy gap between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Global reactivity descriptors, derived from the energies of these frontier orbitals, provide quantitative measures of a molecule's chemical behavior. These include electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). DFT calculations on analogous nitro-aromatic compounds and β-dicarbonyls can provide representative values for these descriptors. researchgate.netresearchgate.net

| Descriptor | Definition | Typical Calculated Value (eV) for Analogous Structures | Interpretation |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -8.5 | Indicates nucleophilic character |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 | Indicates electrophilic character |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.5 | Relates to chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.75 to 5.75 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.75 to 2.75 | Resistance to change in electron configuration |

Transition State Modeling for Reaction Pathways

The formation of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione occurs via a Michael addition reaction. masterorganicchemistry.comwikipedia.orgoregonstate.edu Computational modeling of this reaction pathway involves locating the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. researchgate.netresearchgate.net DFT calculations are widely used to optimize the geometry of the transition state and calculate its energy. acs.orgnih.gov

The activation energy (ΔG‡), which is the Gibbs free energy difference between the transition state and the reactants, determines the reaction rate. A lower activation energy corresponds to a faster reaction. For the Michael addition, the mechanism involves the formation of an enolate from pentane-2,4-dione, which then attacks the β-carbon of the nitrostyrene (B7858105). wikipedia.org Computational studies can model this entire process, including the role of a catalyst in lowering the activation barrier. nih.govresearchgate.net The calculations can confirm whether the mechanism is concerted (a single step) or stepwise (involving an intermediate). acs.org

| Reaction Species | Description | Relative Gibbs Free Energy (kcal/mol) - Representative Values |

|---|---|---|

| Reactants (Enolate + Nitrostyrene) | Starting materials in the bond-forming step | 0.0 |

| Transition State (TS) | Highest energy structure along the reaction coordinate | +10 to +20 |

| Product | 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione adduct | -15 to -25 |

Prediction of Stereoselectivity (e.g., DFT Calculations)

The reaction to form 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione creates a new stereocenter. When chiral catalysts, such as cinchona alkaloid derivatives, are used, the reaction can be highly enantioselective. acs.org DFT calculations are a cornerstone for understanding and predicting this stereoselectivity. rsc.orgnsf.gov

The origin of stereoselectivity is explained by comparing the activation energies of the competing transition states that lead to the different stereoisomers (e.g., the R and S enantiomers). researchgate.netrsc.org The catalyst forms a chiral pocket in which it interacts with the substrates through non-covalent interactions, such as hydrogen bonds. These interactions stabilize one transition state over the other. rsc.orgrsc.org By calculating the Gibbs free energies of the diastereomeric transition states, the major product can be predicted. The enantiomeric excess (ee) can be estimated from the energy difference (ΔΔG‡) between the two lowest-energy transition states leading to the R and S products. acs.org

| Transition State | Leads to Product | Relative Gibbs Free Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| TS-Re (pro-R) | (R)-enantiomer | 12.5 | The (R)-enantiomer is the major product due to a lower activation barrier. |

| TS-Si (pro-S) | (S)-enantiomer | 14.3 | |

| Energy Difference (ΔΔG‡) | 1.8 | Corresponds to a predicted enantiomeric ratio of ~95:5 (R:S). |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on electronic structure, molecular modeling and dynamics provide insights into the larger-scale interactions and motions that influence chemical processes.

Catalyst-Substrate Interaction Energies

In the organocatalyzed synthesis of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione, the interaction between the catalyst (e.g., a cinchona-squaramide) and the substrates is key to both reactivity and selectivity. researchgate.netmdpi.com Molecular modeling techniques can quantify the energies of these interactions. researchgate.net The catalyst typically activates both the nucleophile (pentane-2,4-dione) and the electrophile (nitrostyrene) through a network of hydrogen bonds. acs.org

DFT calculations on the catalyst-substrate complex can elucidate the specific binding mode. researchgate.net Methods like Non-Covalent Interaction (NCI) analysis can visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that stabilize the transition state assembly. researchgate.net The distortion-interaction model further allows chemists to separate the total interaction energy into the energy required to distort the catalyst and substrates into their transition state geometries and the favorable interaction energy between these distorted fragments. researchgate.net

| Type of Interaction | Interacting Groups | Typical Energy (kcal/mol) | Role in Catalysis |

|---|---|---|---|

| Hydrogen Bond | Squaramide N-H with Nitro O | -3 to -7 | Electrophile activation, orientation |

| Hydrogen Bond | Quinuclidine (B89598) N+-H with Enolate O | -5 to -10 | Nucleophile activation, orientation |

| π-π Stacking | Catalyst quinoline (B57606) ring with substrate phenyl ring | -1 to -3 | Stabilization of the transition state complex |

| Steric Repulsion | Bulky catalyst groups with substrate | Positive (destabilizing) | Blocks one reaction pathway, enhancing selectivity |

Conformational Dynamics and Energetics

Molecular dynamics (MD) simulations and conformational search algorithms can be used to explore the potential energy surface of the molecule. These methods identify stable low-energy conformers and the energy barriers for rotation between them. In particular, the conformation of the pentane-2,4-dione moiety, which exists in a keto-enol tautomeric equilibrium, is of interest. DFT studies on related 3-substituted pentane-2,4-diones show a preference for the cis-enol form, stabilized by a strong intramolecular hydrogen bond. researchgate.net The presence of the bulky 2-nitro-1-phenylethyl substituent can introduce steric strain (e.g., syn-pentane interactions) that influences the preferred dihedral angles along the molecule's backbone. nih.gov

| Dihedral Angle | Description | Low-Energy Conformer(s) | Energetic Consideration |

|---|---|---|---|

| C(nitro)-C-C(phenyl)-C(aromatic) | Rotation of the phenyl group | ~40-60° | Balances conjugation with steric hindrance |

| C(dione)-C-C(nitro)-C | Rotation around the newly formed C-C bond | Gauche and anti conformers | Determines the relative position of the dione (B5365651) and nitro groups |

| O=C-C-C=O | Conformation of the dione moiety | Planar enol form | Stabilized by strong intramolecular H-bond |

Solvation Models in Computational Studies

There are no available computational studies that specifically investigate the application of solvation models to 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione. General computational chemistry studies on similar molecules often employ a range of implicit and explicit solvation models to understand reaction mechanisms and molecular properties in different solvent environments.

Common implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are used to approximate the solvent as a continuous dielectric medium. Explicit solvation models, where individual solvent molecules are included in the calculation, offer a more detailed picture but are computationally more demanding. However, the application and comparative analysis of these models for 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione have not been published.

Correlation of Theoretical Predictions with Experimental Findings

No published research directly correlates theoretical predictions with experimental findings for 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione. Such correlative studies are crucial for validating computational models. They typically involve comparing calculated data, such as spectroscopic signatures (NMR, IR), geometric parameters, and reaction energetics, with results obtained from laboratory experiments. The absence of such studies for this specific compound means that no data tables or detailed analyses of its predictive accuracy can be provided.

Advanced Analytical Methodologies for Research on 3 2 Nitro 1 Phenylethyl Pentane 2,4 Dione

In Situ Reaction Monitoring Techniques

In situ reaction monitoring provides real-time data on the progress of a chemical reaction, offering insights into reaction kinetics, mechanisms, and the formation of transient species without the need for sample extraction.

Real-time FTIR Spectroscopy for Kinetic Profile Acquisition

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for acquiring kinetic profiles of chemical reactions, including the Michael addition that forms 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione from pentane-2,4-dione and (E)-(2-nitrovinyl)benzene. By continuously monitoring the infrared spectrum of the reaction mixture, the consumption of reactants and the formation of products can be tracked. researchgate.net

The kinetic profile is typically generated by monitoring the change in absorbance of characteristic vibrational bands over time. For the synthesis of the title compound, key spectral regions of interest would include:

The C=C stretching vibration of the (E)-(2-nitrovinyl)benzene reactant.

The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) in the reactant and product.

The C=O stretching vibrations of the pentane-2,4-dione reactant and the final product.

As the reaction proceeds, the intensity of the reactant peaks will decrease, while the intensity of the product peaks will increase. This allows for the determination of reaction rates, conversion percentages, and the potential identification of reaction endpoints. researchgate.net The data can be used to construct concentration vs. time profiles, from which kinetic parameters such as the rate constant can be derived.

Table 1: Illustrative Real-time FTIR Data for Kinetic Monitoring of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione Synthesis This table presents hypothetical data to illustrate the principle of kinetic profile acquisition using real-time FTIR.

Spectroscopic Probes for Intermediate Detection

The detection of reaction intermediates is critical for elucidating reaction mechanisms. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for this purpose. In the synthesis of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione, the reaction proceeds via the enolate form of pentane-2,4-dione. rsc.org

NMR spectroscopy can be employed to observe the formation and consumption of such intermediates. For instance, changes in the chemical shifts of the protons and carbons of pentane-2,4-dione upon addition of a base would indicate the formation of the enolate intermediate. Advanced NMR techniques like 1D and 2D NOESY/EXSY (Nuclear Overhauser Effect Spectroscopy/Exchange Spectroscopy) can be particularly useful for detecting equilibrating species, such as tautomers or transient diastereomeric adducts, even when one species is present in a very small amount. nih.gov The appearance of cross-peaks in a 2D EXSY spectrum between the reactant and a transient species would provide direct evidence of chemical exchange, confirming the role of the intermediate. nih.gov

Chromatographic Method Development for Complex Mixtures

Chromatography is an essential tool for the separation, purification, and analysis of the products of organic synthesis. For a chiral compound like 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione, which can also be part of complex mixtures containing diastereomers or regioisomers, the development of robust chromatographic methods is paramount. phenomenex.commdpi.com

Optimization of Chiral Separation Methods

Since 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione possesses a stereocenter, it exists as a pair of enantiomers. The separation of these enantiomers is crucial, as they may exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most common and effective technique for this purpose. phenomenex.comnih.gov

The optimization of a chiral separation method involves a systematic screening of various parameters: mdpi.commtmt.hu

Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel®, Chiralpak®), are widely used and often provide excellent enantioselectivity for a broad range of compounds. mdpi.comnih.gov

Mobile Phase: The composition of the mobile phase significantly impacts the separation. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol) are typically used. The ratio of these solvents is adjusted to optimize retention time and resolution. mdpi.com

Additives: Small amounts of additives, such as diethylamine (B46881) (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, can improve peak shape and resolution by suppressing unwanted interactions with the stationary phase. mdpi.com

Temperature: Column temperature can affect enantioselectivity, efficiency, and analysis time. Varying the temperature can sometimes invert the elution order of the enantiomers. nih.gov

A methodical approach involves screening different CSPs with a standard mobile phase and then fine-tuning the mobile phase composition and temperature for the most promising CSP to achieve baseline separation. phenomenex.com

Table 2: Parameters for Optimization of Chiral HPLC Separation This table summarizes key variables and their typical effects in developing a chiral separation method.

Resolution of Diastereomers and Regioisomers

In synthetic pathways that may produce multiple stereocenters, mixtures of diastereomers can be formed. Unlike enantiomers, diastereomers have different physical properties and can therefore be separated using standard, achiral chromatographic techniques such as normal-phase or reversed-phase HPLC. researchgate.net

The development of a method for separating diastereomers involves optimizing conditions to exploit these differences in polarity and structure:

Mobile Phase: The separation is fine-tuned by adjusting the mobile phase composition. For reversed-phase HPLC, this typically involves changing the ratio of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net For normal-phase HPLC, a mixture of non-polar and polar organic solvents is used. Gradient elution, where the mobile phase composition is changed during the run, is often employed to resolve complex mixtures containing compounds with a wide range of polarities.

NMR spectroscopy also plays a crucial role in the identification and characterization of isolated diastereomers. Distinct sets of signals in the ¹H and ¹³C NMR spectra for each diastereomer confirm their identity and purity after separation. nih.govipb.pt

Table 3: Example Chromatographic Conditions for Diastereomer Resolution This table provides a typical starting point for developing a separation method for diastereomers using reversed-phase HPLC.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems with Enhanced Performance

The synthesis of 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione, typically achieved through the organocatalytic asymmetric Michael addition of pentane-2,4-dione to (E)-(2-nitrovinyl)benzene, has seen significant progress. However, the pursuit of more efficient and selective catalytic systems remains a key area of research. Future efforts are expected to focus on several key areas: